2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol
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Overview
Description
2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a Schiff base compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is known for its unique structural properties, which include the presence of both hydroxyl and imino groups, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 8-aminoquinoline. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydroxyl and imino groups play a crucial role in binding to metal ions, facilitating its activity in catalytic and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
8-Hydroxyquinoline: This compound is structurally similar and is also used in the synthesis of metal complexes.
Uniqueness
2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol is unique due to its Schiff base structure, which provides distinct coordination chemistry properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5548-72-1 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O2/c19-14-6-2-1-5-13(14)17-10-12-9-8-11-4-3-7-15(20)16(11)18-12/h1-10,19-20H |
InChI Key |
KIBXJRHVVSRSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=NC3=C(C=CC=C3O)C=C2)O |
Origin of Product |
United States |
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